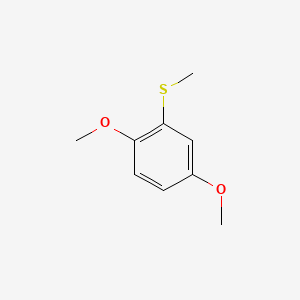

(2,5-Dimethoxyphenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHGQPCJOZRMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 2,5 Dimethoxyphenyl Methyl Sulfane

The synthesis of (2,5-Dimethoxyphenyl)(methyl)sulfane typically proceeds through a two-step sequence involving the preparation of a key intermediate, 2,5-dimethoxythiophenol (B132890).

A common route to 2,5-dimethoxythiophenol involves the reduction of 2,5-dimethoxybenzenesulfonyl chloride. This reduction can be effectively carried out using zinc dust in an acidic medium.

Once 2,5-dimethoxythiophenol is obtained, it can be readily methylated to yield the target compound. This is typically achieved by deprotonating the thiol with a suitable base, such as potassium hydroxide, to form the corresponding thiophenolate. Subsequent reaction of this nucleophile with a methylating agent, like dimethyl sulfate or methyl iodide, furnishes This compound .

Physicochemical Properties

Direct Synthetic Routes to this compound

The direct synthesis of the title compound can be achieved through methods that construct the aryl-sulfur bond on the 1,4-dimethoxybenzene (B90301) scaffold. Two primary approaches are the use of organolithium intermediates and the condensation with thiophenol precursors.

Alkylsulfane Synthesis via Organolithium Intermediates

A powerful method for the formation of aryl-sulfur bonds is through the use of organolithium chemistry. This strategy involves the deprotonation of an aromatic C-H bond to form a highly nucleophilic aryllithium species, which can then react with a sulfur-based electrophile.

For the synthesis of this compound, 1,4-dimethoxybenzene can be treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The methoxy (B1213986) groups direct the deprotonation to an adjacent ortho position, generating 2,5-dimethoxyphenyllithium. This intermediate is then quenched with an electrophilic methylthio source, typically dimethyl disulfide (CH₃SSCH₃), to yield the desired product. The reaction is typically carried out in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to control reactivity.

Table 1: Reagents and Conditions for Synthesis via Organolithium Intermediates

| Step | Reagent | Typical Conditions | Purpose |

| Lithiation | n-Butyllithium (n-BuLi) | Anhydrous THF, -78°C to 0°C | Deprotonation of 1,4-dimethoxybenzene |

| Sulfenylation | Dimethyl disulfide (DMDS) | Added at low temperature | Introduction of the methylthio (-SMe) group |

| Work-up | Saturated aq. NH₄Cl | Quenching of reaction | Neutralization and product isolation |

Condensation Reactions with Thiophenol Precursors

An alternative and highly efficient route involves the use of 2,5-dimethoxythiophenol (B132890) as a starting material. beilstein-journals.orgacs.org This approach leverages the nucleophilicity of the sulfur atom in the thiophenol. The reaction is a type of S-alkylation, analogous to the Williamson ether synthesis.

The thiophenol is first deprotonated with a suitable base to form the corresponding thiolate anion. This highly nucleophilic species then undergoes a substitution reaction with a methylating agent. A variety of bases and methylating agents can be employed, offering flexibility to the synthetic procedure. researchgate.netrsc.org This method is often preferred due to the commercial availability of the thiophenol precursor and the generally mild reaction conditions. nih.gov

Table 2: Common Reagents for S-Methylation of 2,5-Dimethoxythiophenol

| Base | Methylating Agent | Typical Solvent |

| Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | Ethanol, Water |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone, DMF |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF, DMF |

| Triethylamine (B128534) (Et₃N) | Methyl Iodide (CH₃I) | Dichloromethane |

Synthesis of Related Dimethoxyphenyl Sulfane Derivatives

The synthetic frameworks used for the parent compound can be extended to produce a variety of analogues, including halogenated derivatives and compounds with different alkyl or aryl groups attached to the sulfur atom.

Approaches to Bromo-substituted this compound

The synthesis of a bromo-substituted version of the target compound can be approached in two primary ways: direct bromination of the pre-formed sulfane or building the molecule from a brominated precursor.

Route A: Direct Bromination In this approach, this compound is subjected to electrophilic aromatic substitution using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The regioselectivity of the reaction is governed by the existing substituents. The two methoxy groups and the methylthio group are all ortho, para-directing. The position most activated towards substitution, and sterically accessible, is C4, which is para to the C1-methoxy group and ortho to the C2-methoxy and C5-methylthio groups.

Route B: Synthesis from a Brominated Precursor This strategy begins with the bromination of 1,4-dimethoxybenzene to produce 1-bromo-2,5-dimethoxybenzene, a known compound. sciencemadness.orgsigmaaldrich.com This intermediate can then be converted to the desired bromo-sulfane. This is typically achieved by metallation (e.g., with n-BuLi) followed by quenching with dimethyl disulfide, a route that offers high regiochemical control as the bromine atom directs the lithiation to an adjacent position.

Table 3: Comparison of Synthetic Strategies for Bromo-substituted Product

| Strategy | Starting Material | Key Transformation | Regioselectivity |

| Direct Bromination | This compound | Electrophilic Aromatic Substitution | Directed by -OMe and -SMe groups, potential for mixtures |

| From Precursor | 1-Bromo-2,5-dimethoxybenzene | Lithiation then Sulfenylation | Defined by the position of the bromine atom |

General Procedures for Analogous Alkyl and Aryl Sulfane Generation

The condensation reaction described in section 2.1.2 is highly versatile for creating a library of analogous sulfanes. By starting with 2,5-dimethoxythiophenol, various alkyl and aryl groups can be introduced by choosing the appropriate electrophile. organic-chemistry.orgnih.gov

The general procedure involves the deprotonation of 2,5-dimethoxythiophenol with a base like potassium carbonate or sodium hydroxide, followed by the addition of an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or an activated aryl halide (e.g., a fluoronitrobenzene). This nucleophilic substitution reaction typically proceeds in good yield to furnish the corresponding alkyl or aryl sulfane derivative.

Table 4: Synthesis of (2,5-Dimethoxyphenyl)sulfane Analogues

| Electrophile | Reagent Name | Resulting Product |

| CH₃CH₂I | Ethyl Iodide | (2,5-Dimethoxyphenyl)(ethyl)sulfane |

| C₆H₅CH₂Br | Benzyl Bromide | Benzyl(2,5-dimethoxyphenyl)sulfane |

| CH₂=CHCH₂Br | Allyl Bromide | Allyl(2,5-dimethoxyphenyl)sulfane |

| C₆H₅I (with catalyst) | Iodobenzene | (2,5-Dimethoxyphenyl)(phenyl)sulfane |

Sulfenylation Strategies using Sodium Sulfinates

Recent advances in C-H functionalization have introduced methods for the direct thiolation of arenes using sodium sulfinates as the sulfur source. acs.orgrsc.org These reactions provide an alternative to traditional cross-coupling methods that often require pre-functionalized starting materials. mdpi.com

For electron-rich arenes such as 1,4-dimethoxybenzene, a direct C-H sulfenylation can be achieved. For example, research has shown that an iodine-mediated coupling of electron-rich arenes with sodium arylsulfinates can proceed in water. rsc.org In this process, the sodium sulfinate is believed to be reduced in situ to form a disulfide, which then generates a reactive electrophilic species, sulfenyl iodide (ArSI). This electrophile then attacks the activated aromatic ring of the dimethoxybenzene to form the C-S bond. While this method is powerful for generating diaryl sulfides, adapting it for methylsulfane generation would require the use of sodium methanesulfinate.

Table 5: Example of I₂-Mediated Sulfenylation of Electron-Rich Arenes rsc.org

| Arene Substrate | Sodium Sulfinate | Product Type | Yield |

| 2-Naphthol | Sodium 4-methylbenzenesulfinate | Aryl Sulfide (B99878) | Good |

| 1,3,5-Trimethoxybenzene | Sodium benzenesulfinate | Aryl Sulfide | Moderate |

| N,N-Dimethylaniline | Sodium benzenesulfinate | Aryl Sulfide | Good |

Green Chemistry and Sustainable Synthesis Approaches for Sulfanes

The drive towards sustainable chemical manufacturing has spurred the development of innovative methods for the formation of carbon-sulfur (C-S) bonds, a key step in the synthesis of sulfanes. These approaches prioritize the use of renewable resources, non-toxic catalysts and solvents, energy efficiency, and high atom economy. Key areas of progress include photocatalysis, electrosynthesis, and metal-free C-H functionalization.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a green alternative to traditional methods that often require high temperatures and stoichiometric, often toxic, reagents. bldpharm.com This technique utilizes photocatalysts that, upon absorption of visible light, can initiate chemical reactions under mild conditions. For the synthesis of aryl sulfanes, photocatalytic methods often involve the generation of a thiyl radical from a suitable sulfur source, which then reacts with an aromatic partner. Researchers have successfully employed organic dyes like Eosin Y and ruthenium or iridium complexes as photocatalysts for the synthesis of aryl sulfides from aryl diazonium salts and disulfides. nih.gov These reactions proceed at room temperature and demonstrate a broad substrate scope. nih.gov

Electrosynthesis: Electrochemical methods provide another sustainable pathway for C-S bond formation, replacing chemical oxidants or reductants with clean and controllable electrical current. acs.orgrsc.org This approach aligns well with green chemistry principles by minimizing waste and often allowing for reactions to be conducted under mild conditions. The electrochemical synthesis of hydroquinone (B1673460) thioethers, for instance, has been achieved through the electrogeneration of a reactive p-quinone intermediate followed by the addition of a thiol. This method offers a controlled and efficient route to functionalized aryl sulfanes. researchgate.net Furthermore, electrochemical methods can be adapted for late-stage functionalization of complex molecules, highlighting their utility in drug discovery and development. rsc.org

The following table summarizes key research findings for the sustainable synthesis of analogues of this compound, showcasing the variety of green methodologies being explored.

| Aryl Substrate | Sulfur Source | Catalyst/Mediator | Reaction Conditions | Product | Yield (%) | Reference |

| 1,4-Dimethoxybenzene | Dimethyl disulfide | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | Visible light (455 nm), (NH₄)₂S₂O₈, N₂, rt | This compound analogue | N/A | acs.org |

| Aryl diazonium salt | Dimethyl disulfide | Eosin Y | Green light irradiation, rt | Aryl methyl sulfide | High | nih.gov |

| Hydroquinone | Thiol | None (Electrochemical) | Voltammetrically controlled, mild conditions | Hydroquinone thioether | 36-99 | researchgate.net |

| 1,4-Dimethoxybenzene | Methylthiolating agent | Iodine (catalyst), DMSO | Metal-free | This compound analogue | Good to excellent | researchgate.net |

| Aryl halide | Potassium ethyl xanthate (EtOCS₂K) | None (Metal-free) | DMSO, 100 °C | Aryl ethyl thioether | Good |

This table is populated with data from studies on analogous compounds and general methodologies, as specific green synthesis data for this compound was not available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the methoxy groups, and the methylthio group. Based on the analysis of analogous compounds, the aromatic protons would likely appear as a multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.8-7.2 ppm. The two methoxy groups (-OCH₃) are anticipated to present as sharp singlets, potentially with slightly different chemical shifts due to their different electronic environments, likely in the δ 3.7-3.9 ppm region. The protons of the methylthio group (-SCH₃) would also produce a singlet, expected to be further upfield, around δ 2.4-2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The carbons bearing the methoxy groups (C2 and C5) would be the most downfield of the aromatic signals, followed by the carbon attached to the sulfur atom (C1). The remaining aromatic carbons (C3, C4, and C6) would appear at higher field strengths. The carbons of the two methoxy groups would likely have chemical shifts in the range of δ 55-57 ppm. The carbon of the methylthio group is expected to be the most upfield signal, appearing around δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ar-H | 6.8-7.2 (m) | - |

| -OCH₃ | 3.7-3.9 (s) | 55-57 |

| -SCH₃ | 2.4-2.5 (s) | 15-20 |

| Ar-C (C1, C2, C5) | - | Downfield |

| Ar-C (C3, C4, C6) | - | Upfield |

Advanced NMR Techniques for Structural Confirmation (e.g., HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for definitively assigning the signals of the aromatic protons and carbons. For instance, correlations would be expected between the methylthio protons and the C1 carbon of the aromatic ring. Similarly, the methoxy protons would show correlations to the C2 and C5 carbons, respectively, confirming their positions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique would be used to determine the retention time of this compound and to confirm its molecular weight. The compound would be expected to ionize well under standard conditions, producing a prominent [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. Using ESI, this compound would be expected to show a molecular ion with a mass that corresponds precisely to its chemical formula, C₉H₁₂O₂S. This accurate mass measurement is a definitive method for confirming the identity of the compound.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The spectrum is characterized by several key absorption bands.

The presence of the methoxy (–OCH3) groups gives rise to characteristic C-H stretching vibrations, typically observed in the 2950-2830 cm⁻¹ region. semanticscholar.org The C-O stretching vibrations of the aryl ether are also prominent, appearing as strong bands. Specifically, the asymmetric C-O-C stretching is found around 1250 cm⁻¹, while the symmetric stretch is near 1040 cm⁻¹. The aromatic ring is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600–1450 cm⁻¹ range. semanticscholar.org The S-CH3 group has a characteristic rocking vibration band that appears around 1090 cm⁻¹. researchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference |

| Aromatic C-H Stretch | 3100–3000 | Aromatic Ring | semanticscholar.org |

| Aliphatic C-H Stretch | 2950–2830 | -OCH3, -SCH3 | semanticscholar.org |

| Aromatic C=C Stretch | 1600–1450 | Aromatic Ring | semanticscholar.org |

| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether (-OCH3) | rsc.org |

| Symmetric C-O-C Stretch | ~1040 | Aryl Ether (-OCH3) | rsc.org |

| S-CH3 Rocking | ~1090 | Thioether | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound, consisting of the dimethoxy-substituted benzene (B151609) ring conjugated with the sulfur atom, is responsible for its UV absorption profile. The spectrum is expected to show absorptions arising from π → π* transitions within the aromatic system. The presence of the sulfur atom and methoxy groups as auxochromes influences the position and intensity of these absorption bands. Studies on related thioethers show characteristic absorption spectra in organic solvents like acetonitrile. researchgate.net The analysis of thioanisole (B89551) derivatives often reveals shifts in the absorption maxima depending on the substitution pattern on the aromatic ring. researchgate.net

Table 3: UV-Vis Absorption Data for a Related Thioether

| Compound | Solvent | λmax (nm) | Reference |

| A Thioether Derivative | CH3CN | ~250-350 | researchgate.net |

This table presents generalized data based on similar structures to indicate the expected absorption region.

Raman spectroscopy serves as a valuable complementary technique to FT-IR for structural analysis. It detects vibrational modes that are Raman-active, providing a unique "molecular fingerprint" of the compound. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For aryl sulfides, vibrations involving the sulfur atom and the aromatic ring are often strong in the Raman spectrum.

In a study on a related dinitrophenylsulfanyl derivative, FT-Raman spectra were recorded and analyzed with the aid of Density Functional Theory (DFT) computations to assign the vibrational wavenumbers. nih.gov This combined experimental and theoretical approach allows for a detailed understanding of the molecule's vibrational properties. The molecule was also studied using Surface-Enhanced Raman Scattering (SERS), which can provide information on the orientation of the molecule when adsorbed onto a metal surface. nih.gov Key Raman bands for this compound would be expected for the aromatic ring breathing modes and C-S stretching vibrations.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purity assessment and separation of this compound from reaction byproducts and isomers. nih.gov Reversed-phase HPLC is commonly used, where the compound is separated based on its hydrophobicity.

In the characterization of related compounds, such as (4-Bromo-2,5-dimethoxyphenyl)(methyl)sulfane, HPLC analysis confirmed purities greater than 95%. nih.gov A typical analytical method involves a C18 column with a gradient elution system composed of an aqueous mobile phase and an organic modifier like acetonitrile, often with an acid additive such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly performed using a diode array detector (DAD) at multiple wavelengths (e.g., 210, 254, and 280 nm) to monitor the elution of the compound and any impurities. nih.gov The development of a robust HPLC method requires validation, including tests for selectivity, precision, accuracy, and linearity. researchgate.net

Table 4: Example of an Analytical HPLC Method for a Related Compound

| Parameter | Condition | Reference |

| Column | Gemini-NX 3 µm C18 110A (250 × 4.6 mm) | nih.gov |

| Mobile Phase A | 0.1% TFA in H₂O (v/v) | nih.gov |

| Mobile Phase B | 0.1% TFA, 10% H₂O in MeCN (v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Gradient | 0–100% Mobile Phase B over 20 minutes | nih.gov |

| Detection | UV at 205, 210, 254, and 280 nm | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. For this compound, GC, particularly when coupled with a Mass Spectrometer (GC-MS), serves to confirm its purity and identity. The analysis of structurally related dimethoxyphenethylamines (DMPEA) demonstrates that capillary GC is highly effective. nih.gov Perfluoroacylated derivatives of DMPEA isomers have been successfully resolved using non-polar stationary phases, such as those containing 50% phenyl and 50% methyl polysiloxane. nih.gov

While specific retention data for this compound is not detailed in the reviewed literature, its analysis would follow established protocols for aromatic organosulfur compounds. nih.gov The compound would be introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the stationary phase. In GC-MS analysis, the eluted compound is then fragmented and ionized, producing a unique mass spectrum that allows for definitive identification. nih.govnih.gov The electron ionization mass spectrum for related compounds, such as 2,5-dimethoxyphenethylamine, shows major fragment ions that are characteristic of the dimethoxy-substituted phenyl ring. nih.gov

Table 1: Typical GC-MS Parameters for Analysis of Related Aromatic Compounds

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column Type | Capillary, 50% Phenyl / 50% Methyl Polysiloxane (e.g., Rxi-50) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Transfer Line Temperature | 280 °C | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| Detection | Mass Spectrometry (MS), Nitrogen-Phosphorus Detection (NPD) | nih.govnih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, assessing compound purity, and identifying substances. libretexts.orgsigmaaldrich.com The principle relies on the differential partitioning of a compound between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). libretexts.org

For this compound, a TLC analysis would involve spotting a solution of the compound onto a silica gel plate and developing it in a sealed chamber containing an appropriate solvent system. The separation is governed by polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. libretexts.org The Rf value is calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.org For a related compound, 2,5-dimethoxyphenylpiperidine, a TLC Rf of 0.3 was reported using a mobile phase of 5% triethylamine and 10% methanol (B129727) in ethyl acetate. nih.gov Visualization of the spots is typically achieved under UV light, as aromatic compounds like this one are often UV-active. libretexts.org

Table 2: Representative TLC Solvent Systems for Aromatic Compounds

| Compound Type | Mobile Phase (Solvent System) | Stationary Phase | Reference |

|---|---|---|---|

| Polar Compounds | Mixtures of methanol (e.g., 10% or less) in dichloromethane | Silica Gel | libretexts.org |

| Strongly Polar Compounds | Ethyl acetate : butanol : acetic acid : water (80:10:5:5) | Silica Gel | libretexts.org |

| Basic Compounds | 1-10% of (10% NH₄OH in methanol) in dichloromethane | Silica Gel | libretexts.org |

| Piperidine Derivative | 5% TEA and 10% MeOH in EtOAc (v/v/v) | Silica Gel | nih.gov |

Chiral Separation Methodologies

The molecule this compound is achiral as the sulfur atom in a sulfide does not constitute a stereocenter. However, its oxidized form, (2,5-Dimethoxyphenyl)(methyl)sulfoxide, is chiral due to the presence of a stereogenic sulfur center with four different substituents (the lone pair, the oxygen atom, the methyl group, and the 2,5-dimethoxyphenyl group). The separation of such chiral sulfoxide (B87167) enantiomers is a significant area of study. youtube.comacs.org

Methodologies for resolving chiral compounds include high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) and supercritical fluid chromatography (SFC). nih.govmdpi.com Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Daicel Chiralpak and Chiralcel series), are widely used for the enantiomeric separation of chiral compounds, including sulfoxides and other derivatives. nih.govresearchgate.netnih.gov For example, racemic amines have been successfully resolved using preparative SFC on a Diacel AD-H chiralpak column. nih.gov Another advanced phenomenon observed in some chiral sulfur-containing compounds is the self-disproportionation of enantiomers (SDE) during chromatography on an achiral stationary phase, which can lead to the separation of enantiomerically enriched and depleted fractions. scispace.com

Table 3: Methodologies for Chiral Separations

| Methodology | Stationary Phase / Column | Typical Mobile Phase | Applicable To | Reference |

|---|---|---|---|---|

| Chiral HPLC | Daicel Chiralpak IG | Isopropanol/Heptane | Boc-Protected Amines | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Diacell AD-H Chiralpak | CO₂ and Ethanol (+ 0.1% diethylamine) | Racemic Amines | nih.gov |

| Chiral Salt Crystallization | N/A (uses chiral resolving agent) | Methanol | Racemic Amines with L-(+)-tartaric acid | nih.gov |

| Achiral Column Chromatography | Silica Gel / Kieselgur | Varies (e.g., eluent composition can be tuned) | Chiral Sulfoxides (via SDE) | scispace.com |

X-ray Based Spectroscopic and Diffraction Methods

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of atoms within a material. bris.ac.uknih.gov When analyzing this compound, XPS would provide detailed information about the carbon, oxygen, and sulfur environments.

The S 2p spectrum is particularly informative. For a thioether (R-S-R') linkage, the S 2p3/2 peak is expected to appear at a binding energy of approximately 164 eV. thermofisher.com This peak is part of a doublet, with the S 2p1/2 component appearing at a ~1.18 eV higher binding energy and with half the intensity of the S 2p3/2 peak. xpsfitting.comxpsfitting.com The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments: aromatic C-C/C-H bonds (~284.8 eV), C-S bonds, and C-O bonds of the methoxy groups. researchgate.net The O 1s spectrum would show a peak corresponding to the oxygen in the methoxy (Ar-O-CH₃) groups, typically around 533 eV. researchgate.net

Table 4: Expected XPS Binding Energies (eV) for this compound

| Element (Core Level) | Chemical State | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| S 2p3/2 | Thioether/Thiol (R-S-R') | ~164 | thermofisher.com |

| C 1s | Aromatic C-C / Aliphatic C-H | 284.8 (Reference) | thermofisher.comresearchgate.net |

| C 1s | C-S / C-O | ~285.7 - 286.5 | researchgate.net |

| O 1s | Methoxy Ether (C-O-C) | ~533 | researchgate.net |

X-ray Diffraction (XRD) for Optimized Molecular Structure

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov Although specific crystallographic data for this compound has not been reported in the searched literature, the application of XRD would yield precise measurements of its molecular geometry and packing in the solid state. nih.gov

An XRD analysis would provide the unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and space group. nih.govresearchgate.net The resulting structural model would confirm the planarity of the benzene ring and determine the precise bond lengths and angles for all atoms, including the C-S-C angle of the sulfane linkage and the C-O-C angles of the methoxy groups. Furthermore, it would reveal intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that stabilize the crystal lattice. researchgate.netresearchgate.net This information is crucial for understanding the compound's solid-state properties and for computational modeling studies. nih.gov

Table 5: Illustrative Crystallographic Data Obtainable from XRD Analysis

| Parameter | Description | Reference (Illustrative) |

|---|---|---|

| Crystal System | The crystal family (e.g., Orthorhombic, Monoclinic). | nih.govresearchgate.net |

| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁, P2₁/n). | nih.govresearchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | researchgate.net |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-S, C-O, C-C). | researchgate.net |

| Bond Angles (°) | The angles between adjacent bonds (e.g., C-S-C, C-O-C). | researchgate.net |

| Dihedral Angles (°) | The rotational angle between planes, defining molecular conformation. | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. These methods allow for a detailed exploration of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net By optimizing the molecular geometry of "(2,5-Dimethoxyphenyl)(methyl)sulfane" using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p) or Def2-TZVP), a theoretical equilibrium structure can be obtained. researchgate.netnih.gov These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

For instance, in related dimethoxybenzene derivatives, DFT calculations have been used to confirm planar phenyl moieties and to determine the orientation of methoxy (B1213986) groups relative to the benzene (B151609) ring. researchgate.netnih.gov Similar calculations for "this compound" would reveal the precise spatial arrangement of the methylsulfane group and the two methoxy groups on the phenyl ring. The planarity of the benzene ring and the torsion angles involving the sulfur and oxygen atoms are key outputs of these calculations. nih.gov

Furthermore, DFT is employed to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.net By comparing the computed vibrational spectra with experimental data, the accuracy of the theoretical model can be validated and a detailed assignment of vibrational modes can be achieved. aimspress.com

Table 1: Predicted Structural Parameters for a Related Compound (Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate) Note: This table shows DFT-calculated values for a molecule containing a substituted phenyl ring to illustrate typical outputs. Data for "this compound" would be analogous.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.654 | - |

| C-N | - | sp² hybrid character |

| Aromatic C | sp² hybrid character | sp² hybrid character |

| Data sourced from a study on Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. nih.govwilliams.edu The MEP map illustrates the charge distribution on the molecular surface, indicating regions prone to electrophilic and nucleophilic attack. nih.gov

The MEP is color-coded to visualize electrostatic potential. Typically:

Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. nih.gov

Blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms. nih.gov

Green represents areas of neutral or zero potential. nih.gov

For "this compound", an MEP analysis would likely show negative potential (red) localized around the oxygen atoms of the methoxy groups and the sulfur atom of the methylsulfane group, highlighting them as potential sites for electrophilic interaction. acs.org Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the benzene ring. nih.gov This analysis is crucial for predicting how the molecule will interact with other chemical species and for understanding its role in chemical reactions. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are the primary sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are the primary sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govopenaccesspub.org

In studies of related dimethoxybenzene and phenyl sulfide (B99878) derivatives, the HOMO is often located on the electron-rich aromatic ring and the heteroatoms (oxygen and sulfur), while the LUMO is distributed over the aromatic system. researchgate.netnih.gov For "this compound," a low HOMO-LUMO energy gap would suggest a high degree of chemical reactivity and biological activity potential. nih.gov

Table 2: Representative FMO Energy Values from Related Compounds Note: This table provides examples of HOMO-LUMO energies and gaps for molecules with similar functional groups to illustrate the concept.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Benzyl-3-N-(2,4,5-trimethoxyphenyl...) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 2-(4-methoxyphenyl)-2,3-Dihydro-1H-perimidine | -5.072 | -1.014 | 4.058 | openaccesspub.org |

| Note the significant variation in reported energy values and units, which depends on the specific molecule and computational method used. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular wave function into localized Lewis-like structures (bonds and lone pairs). nih.gov

Key insights from NBO analysis include:

Stabilization Energies (E(2)): NBO calculates the stabilization energy associated with donor-acceptor interactions (e.g., lone pair to anti-bonding orbital). Higher E(2) values indicate stronger hyperconjugative interactions, which contribute to molecular stability. nih.gov

Charge Distribution: NBO provides a more intuitive picture of atomic charges compared to other methods, helping to understand the electronic environment of each atom.

To understand how molecules pack together in the solid state, various analytical tools are used to visualize and quantify intermolecular interactions.

Hirshfeld Surface Analysis is a powerful method for exploring these non-covalent interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing significant interactions like hydrogen bonds. nih.gov

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a (2,5-dimethoxyphenyl) Derivative Note: Data from N-(2,5-dimethoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 44.6 |

| O···H/H···O | 25.8 |

| C···H/H···C | 26.8 |

| Data sourced from a study on a compound containing the (2,5-dimethoxyphenyl) moiety. nih.gov |

Other methods like Non-Covalent Interaction (NCI) and Interaction Region Indicator (IRI) analysis provide further qualitative and quantitative information about the nature and strength of these weak interactions.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule or a small cluster, molecular modeling and simulation techniques can explore the behavior of larger systems over time. Molecular dynamics (MD) simulations, for example, could be used to study the conformational flexibility of "this compound" in different solvent environments or its interaction with a biological macromolecule. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic view of molecular behavior that complements the static picture from quantum calculations.

Computational Assessment of Physicochemical Properties (e.g., Lipophilicity, TPSA)

The physicochemical properties of a compound are pivotal in determining its pharmacokinetic profile. Computational methods offer a rapid and efficient means to estimate these properties, including lipophilicity and topological polar surface area (TPSA).

Topological Polar Surface Area (TPSA) is another key descriptor, defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. nih.govpeter-ertl.com It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govnih.gov For this compound, the TPSA is primarily determined by the oxygen atoms of the two methoxy groups and the sulfur atom of the methylsulfane group. The calculation of TPSA is based on the summation of fragment-based contributions, which allows for rapid estimation without the need for 3D conformational analysis. peter-ertl.comnih.gov

A summary of computationally predicted physicochemical properties for this compound is presented in the table below. These values are estimations derived from computational models and provide a theoretical basis for understanding the molecule's behavior.

| Property | Predicted Value | Description |

| Molecular Formula | C9H12O2S | The elemental composition of the molecule. |

| Molecular Weight | 184.25 g/mol | The mass of one mole of the compound. |

| logP (octanol/water) | ~2.5 - 3.0 | A measure of the molecule's lipophilicity. |

| TPSA (Ų) | ~43.9 | The sum of surfaces of polar atoms. nih.govpeter-ertl.com |

Note: The logP and TPSA values are estimates based on computational models and can vary depending on the algorithm used.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of its atoms. This is achieved through energy minimization calculations, where the potential energy of different conformations is calculated to find the lowest energy state.

The flexibility of this molecule arises from the rotation around several single bonds: the bonds connecting the methoxy groups to the aromatic ring and the bond between the phenyl ring and the sulfur atom.

Methylsulfane Group Conformation: The orientation of the methylsulfane group relative to the phenyl ring is also a key conformational feature. The rotation around the C-S bond will determine the position of the methyl group. The lowest energy conformation is typically one that minimizes steric hindrance between the methyl group and the ortho-substituents on the benzene ring.

Energy minimization studies, often employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can elucidate the preferred geometries. rsc.orgnih.gov These calculations would likely show that the most stable conformer of this compound adopts a geometry that balances the electronic effects of the substituents with steric considerations. For instance, the methyl group of the sulfane moiety would likely orient away from the adjacent methoxy group to minimize steric clash.

A simplified representation of a likely low-energy conformation is depicted below, although multiple conformations close in energy may exist in equilibrium.

| Dihedral Angle | Predicted Stable Orientation | Rationale |

| C(1)-C(2)-O-CH3 | Near 0° or 180° (planar) | Maximizes π-conjugation with the ring. rsc.org |

| C(4)-C(5)-O-CH3 | Near 0° or 180° (planar) | Maximizes π-conjugation with the ring. rsc.org |

| C(2)-C(1)-S-CH3 | Non-planar | Minimizes steric hindrance with the ortho-methoxy group. |

Reaction Mechanisms and Chemical Transformations Involving the Sulfane Moiety

Oxidation Reactions of (2,5-Dimethoxyphenyl)(methyl)sulfane

The oxidation of sulfides is a fundamental transformation in organic chemistry, leading to the formation of sulfoxides and sulfones, which are valuable intermediates in synthesis. mdpi.com

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167), (2,5-Dimethoxyphenyl)(methyl)sulfoxide, and subsequently to the sulfone, (2,5-Dimethoxyphenyl)(methyl)sulfone. This process involves the sequential addition of oxygen atoms to the sulfur, increasing its oxidation state. msu.edu

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (like peracetic acid), and other peroxides. mdpi.comlibretexts.org The reaction is typically stepwise, and by controlling the reaction conditions, such as the stoichiometry of the oxidant and the temperature, it is often possible to selectively isolate the sulfoxide. researchgate.netresearchgate.net Further oxidation of the sulfoxide under more forcing conditions or with a stronger oxidizing agent yields the sulfone. mdpi.comlibretexts.org

For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. nih.gov The oxidation of methyl phenyl sulfide (B99878), a related aryl sulfide, to its corresponding sulfoxide has been demonstrated with excellent yields (90-99%) using this method. nih.gov The over-oxidation to the sulfone can often be avoided under these controlled conditions. nih.gov In some cases, the choice of solvent can also influence the selectivity, with more polar solvents potentially favoring the formation of the sulfone. jsynthchem.com

The general transformation can be represented as follows:

This compound → (2,5-Dimethoxyphenyl)(methyl)sulfoxide → (2,5-Dimethoxyphenyl)(methyl)sulfone

To enhance the efficiency and selectivity of sulfide oxidation, various catalytic systems have been developed. These catalysts often involve transition metals and aim to provide greener and more sustainable reaction pathways. frontiersin.org Catalytic oxidation is significant in industrial chemistry as sulfoxides and sulfones are important intermediates for pharmaceuticals and other valuable products. frontiersin.org

Several catalytic systems have been reported for the selective oxidation of aryl sulfides to sulfoxides, often using hydrogen peroxide as the oxidant. frontiersin.orgnih.gov These include:

Molybdenum-based catalysts: A heterogeneous catalyst involving a molybdenum(VI)-based oxido–peroxido complex immobilized on a solid support has been shown to efficiently convert various aryl sulfides to their corresponding sulfoxides in high yields (75–91%) in water. frontiersin.org

Niobium oxocluster catalysts: These have also been utilized for the selective oxidation of sulfides. frontiersin.org

Tungstate-functionalized ionic liquids: These have been employed as catalysts for the aerobic oxidation of sulfides to either sulfoxides or sulfones, with water as the solvent. frontiersin.orgnih.gov

Photocatalysis represents another modern approach. For example, 4-nitrophenylacetylene-functionalized Cu₂O crystals have been used to photocatalyze the oxidation of aryl sulfides to aryl sulfoxides with high yields and excellent selectivity, using oxygen and blue LED light. acs.orgresearchgate.net

These catalytic methods often offer advantages such as high yields, short reaction times, and the ability to recycle the catalyst. frontiersin.orgnih.gov

Cleavage and Coupling Reactions at the Sulfur Center

The carbon-sulfur bonds in this compound can be cleaved and new bonds can be formed at the sulfur center through various reaction pathways.

Reductive cross-coupling reactions offer a powerful method for forming new carbon-sulfur bonds. Nickel-catalyzed reductive cross-coupling has emerged as a significant strategy. For instance, a nickel-catalyzed C-S reductive cross-coupling of alkyl halides with arylthiosilanes has been developed to produce alkyl aryl thioethers. nih.gov This method is notable for its excellent functional group tolerance and applicability to late-stage functionalization of complex molecules. nih.gov

Another example involves the nickel-catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents, which proceeds via the cleavage of the C(aryl)-S bond. rsc.org This provides a direct way to modify sulfur-containing molecules. rsc.org

The sulfur atom in this compound is nucleophilic due to its lone pairs of electrons, making it susceptible to attack by electrophiles. libretexts.orglibretexts.org This contrasts with the oxygen atom in analogous ethers, which is significantly less nucleophilic. libretexts.orglibretexts.org

Electrophilic Substitution at Sulfur: Sulfides readily react with electrophiles like alkyl halides in SN2 reactions to form stable ternary sulfonium (B1226848) salts. libretexts.orglibretexts.orglibretexts.org This reactivity is a cornerstone of sulfide chemistry. libretexts.org The resulting sulfonium salt possesses a positively charged sulfur atom, which makes adjacent carbon atoms electrophilic and the sulfide group an excellent leaving group in subsequent reactions. libretexts.org

Nucleophilic Substitution at Sulfur: While direct nucleophilic substitution at the sulfur of a simple sulfide is not common, related transformations can occur. For example, N-heterocyclic carbene boryl sulfides can act as neutral sulfur nucleophiles, reacting with electrophiles like benzyl (B1604629) bromides to form thioethers. nih.govacs.org This reaction proceeds through a transient boryl sulfonium intermediate. acs.org The development of methods for thiolation using electrophilic sulfur sources, generated through the umpolung (polarity reversal) of thiols, has also expanded the scope of C-S bond formation. rsc.org

The nucleophilic sulfur of a sulfide can react with various onium salts. A prominent example is the reaction with alkyl halides to form trialkylsulfonium salts, as discussed in the context of electrophilic substitution. libretexts.orglibretexts.org These sulfonium salts are themselves reactive intermediates. For instance, the vinyl thianthrenium salt, a type of sulfonium salt, has been used in reductive cross-coupling reactions with alkyl iodides, catalyzed by palladium, to form vinylated products. nih.gov

The formation of sulfonium ions is also a key process in biochemistry, with S-adenosylmethionine (SAM) acting as a biological methylating agent through the transfer of a methyl group from its sulfonium center to a nucleophile. libretexts.org

Aromatic Substitutions and Functionalizations

The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring of this compound significantly influences its reactivity in aromatic substitution and functionalization reactions. These reactions often proceed via electrophilic intermediates, where the electron-rich aromatic ring can act as a nucleophile.

Pummerer Rearrangements and Related Reactions

The Pummerer rearrangement is a classic transformation of sulfoxides into α-acyloxy thioethers in the presence of an acid anhydride. wikipedia.orgchem-station.com While no direct studies on the Pummerer rearrangement of the corresponding sulfoxide of this compound are available, the general mechanism provides a strong basis for predicting its behavior. The reaction is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a highly electrophilic thionium (B1214772) ion. wikipedia.orgchemeurope.com

The electron-donating nature of the 2,5-dimethoxyphenyl group is expected to stabilize the positive charge on the sulfur atom in the thionium ion intermediate. This stabilization can facilitate the rearrangement. The general mechanism, when applied to (2,5-dimethoxyphenyl) methyl sulfoxide, would proceed as follows:

Activation of the sulfoxide: The sulfoxide reacts with an activating agent, such as acetic anhydride, to form an acyloxysulfonium salt.

Formation of the thionium ion: A proton on the methyl group is abstracted, leading to the formation of a thionium ion intermediate.

Nucleophilic attack: The acetate (B1210297) ion then attacks the electrophilic carbon of the thionium ion to yield the α-acetoxy thioether product.

It is also plausible that under certain conditions, the electron-rich aromatic ring itself could act as an intramolecular nucleophile, leading to cyclization products. This type of "interrupted" Pummerer reaction has been observed in related systems.

C–H Thioarylation and Cyclization Reactions

Direct C–H thioarylation offers a powerful method for the formation of carbon-sulfur bonds, bypassing the need for pre-functionalized starting materials. While specific examples involving this compound are not documented, the general principles of these reactions can be applied. In metal-free C–H thioarylation reactions, sulfoxides can be activated to serve as electrophilic sulfur sources for the thioarylation of arenes. Given the electron-rich nature of the dimethoxyphenyl ring, it is conceivable that it could undergo intramolecular C-H thioarylation or participate in intermolecular reactions as the arene component.

Furthermore, oxidative cyclization reactions of related sulfur-containing compounds are known. These reactions can be initiated by various oxidants and may proceed through radical or polar mechanisms, leading to the formation of new heterocyclic ring systems. The presence of the methoxy groups on the aromatic ring of this compound could direct such cyclizations to specific positions on the ring.

Free Radical Reactions Involving the Sulfane

The sulfane moiety of this compound can also participate in free radical reactions. These reactions are typically initiated by light or a radical initiator and proceed via a chain mechanism.

Free-radical halogenation, for instance, is a common reaction for alkanes and alkyl-substituted aromatic compounds. wikipedia.orglibretexts.org In the case of this compound, the reaction with a halogen, such as chlorine or bromine, under UV light would likely lead to the substitution of a hydrogen atom on the methyl group. wikipedia.org The reaction proceeds through the following steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two chlorine radicals (Cl•). libretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the sulfane, forming a methyl radical and HCl. This methyl radical then reacts with another chlorine molecule to produce (chloromethyl)(2,5-dimethoxyphenyl)sulfane and another chlorine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The reactivity of the C-H bonds would follow the general trend of tertiary > secondary > primary, although in this case, only primary hydrogens are available on the methyl group. youtube.com It is important to note that the aromatic ring itself can also undergo radical addition reactions under certain conditions, but substitution on the methyl group is generally favored in the presence of UV light.

Furthermore, the sulfur atom itself can be involved in radical processes. For example, the reaction with hydroxyl radicals can lead to the formation of a sulfur-centered radical cation. iaea.org The stability and subsequent reactions of this radical cation would be influenced by the electronic properties of the attached aromatic and methyl groups.

| Compound Name |

| This compound |

| (2,5-Dimethoxyphenyl) methyl sulfoxide |

| α-acetoxy thioether |

| (Chloromethyl)(2,5-dimethoxyphenyl)sulfane |

| Acetic anhydride |

| Thionium ion |

| Chlorine |

| Bromine |

| Hydrochloric acid |

| Reaction Type | Key Reagents/Conditions | Expected Product Type for this compound derivative |

| Pummerer Rearrangement | Acetic anhydride | α-Acetoxy thioether |

| Free Radical Halogenation | Halogen (Cl₂, Br₂), UV light | (Halomethyl)(2,5-dimethoxyphenyl)sulfane |

Structure Property Relationships of 2,5 Dimethoxyphenyl Methyl Sulfane Derivatives

Impact of Substituents on Electronic and Steric Properties

The electronic and steric profile of (2,5-Dimethoxyphenyl)(methyl)sulfane is largely dictated by its two key functional components: the methoxy (B1213986) groups on the phenyl ring and the alkyl group attached to the sulfur atom. Modifications to either of these sites can induce significant changes in molecular geometry, electron distribution, and reactivity.

The two methoxy groups on the phenyl ring are critical determinants of the molecule's electronic nature. As electron-donating groups, they increase the electron density of the aromatic ring, influencing its reactivity in processes like electrophilic aromatic substitution. smolecule.com The positions of these groups (ortho and meta to the sulfur linkage) create a specific electronic environment that can be crucial for intermolecular interactions.

Research on structurally related compounds, such as 2,5-dimethoxyphenylpiperidines, highlights the profound impact of these methoxy groups on biological activity. Studies have shown that the removal of either the 2-methoxy or the 5-methoxy group can lead to a drastic reduction in potency at certain biological targets, such as serotonin (B10506) receptors. nih.gov For instance, in a series of 5-HT₂A receptor agonists, the deletion of the 5-methoxy group resulted in a 20-fold drop in agonist potency, while deletion of the 2-methoxy group caused a more than 500-fold decrease. nih.gov The complete removal of both methoxy groups was found to be detrimental, rendering the resulting compound virtually inactive. nih.gov This underscores the essential role of the 2,5-dimethoxy substitution pattern in establishing the specific molecular characteristics required for potent biological interactions.

Table 1: Effect of Methoxy Group Deletion on 5-HT₂A Receptor Agonist Potency in a Phenylpiperidine Scaffold Data derived from studies on 2,5-dimethoxyphenylpiperidine analogs.

| Compound Modification | Relative Potency | Reference |

| 2,5-Dimethoxy (Parent) | High | nih.gov |

| 2-Methoxy only (5-MeO deleted) | 20-fold decrease | nih.gov |

| 5-Methoxy only (2-MeO deleted) | >500-fold decrease | nih.gov |

| No Methoxy Groups | Negligible Activity | nih.gov |

Varying the alkyl group attached to the sulfur atom provides a direct method to modulate the steric and lipophilic properties of the molecule without significantly altering the electronics of the aromatic ring. Replacing the methyl group with larger alkyl chains such as ethyl, propyl, or more complex branched structures can introduce steric hindrance around the sulfur atom. acs.orglookchem.com This can influence the molecule's preferred conformation and its ability to fit into specific binding pockets.

Scaffold Derivatization Strategies for Targeted Properties

The this compound core is a versatile platform for creating more complex molecules. Derivatization strategies often involve either modifying the sulfur-containing side chain or using the entire (2,5-dimethoxyphenyl) moiety as a building block for larger, novel scaffolds.

A common derivatization strategy involves the oxidation of the sulfide (B99878) group. The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. smolecule.com This transformation significantly alters the polarity, hydrogen bonding capability, and geometry of the sulfur center, changing it from a bent, non-polar sulfide to a pyramidal sulfoxide and then to a tetrahedral, highly polar sulfone. The synthesis of various sulfone derivatives is an active area of research for developing new functional molecules. nih.govnih.gov

Another key strategy is the synthesis of different aryl alkyl sulfides by varying the alkyl group. Synthetic routes have been developed to produce compounds like (2,5-Dimethoxyphenyl)(ethyl)sulfane. google.com A typical method involves the reduction of 2,5-dimethoxybenzenesulfonyl chloride to 2,5-dimethoxythiophenol (B132890), which is then condensed with an appropriate alkyl halide (e.g., ethyl bromide) under basic conditions to yield the desired sulfide. google.comgoogle.com This modular approach allows for the creation of a library of sulfide derivatives with varying alkyl chains.

Table 2: General Synthetic Strategies for Sulfide and Sulfone Derivatives

| Target Derivative | General Method | Key Reagents | Reference |

| (2,5-Dimethoxyphenyl)(methyl)sulfoxide | Oxidation of sulfide | Hydrogen peroxide or m-CPBA | smolecule.com |

| (2,5-Dimethoxyphenyl)(methyl)sulfone | Oxidation of sulfide/sulfoxide | Excess oxidizing agent | smolecule.comgoogle.com |

| (2,5-Dimethoxyphenyl)(ethyl)sulfane | Alkylation of thiophenol | 2,5-Dimethoxythiophenol, Ethyl bromide, Base | google.comgoogle.com |

The (2,5-dimethoxyphenyl) group is recognized as a privileged scaffold in medicinal chemistry and is a common structural feature in compounds designed to interact with the central nervous system. nih.govnih.gov It forms the core of the "2C-X" family of phenethylamines, which are known for their potent activity at serotonin receptors. nih.gov

Synthetic chemists have incorporated this moiety into a variety of more complex molecular architectures. For example, the (2,5-dimethoxyphenyl) group has been integrated into phenylpiperidine structures to create novel classes of selective 5-HT₂A receptor agonists. nih.govacs.org Furthermore, derivatives such as 2,5-dimethoxy-4-ethylthiophenethylamine hydrochloride have been synthesized using (2,5-Dimethoxyphenyl)(ethyl)sulfane as a key intermediate. google.com This process involves formylation of the aryl sulfide followed by a condensation reaction and subsequent reduction to yield the final phenethylamine (B48288) structure, demonstrating how the initial simple sulfide is a building block for significantly more complex targets. google.com The incorporation of this scaffold is also explored in the development of novel antimicrobial agents and other bioactive compounds. nih.govnih.gov

Research Applications and Methodological Development

Applications in Organic Synthesis Methodologies

The unique arrangement of methoxy (B1213986) and methylthio substituents on the phenyl ring makes (2,5-Dimethoxyphenyl)(methyl)sulfane a valuable entity in organic synthesis. Its functional groups offer specific sites for chemical reactions, allowing for its use as a foundational piece in the construction of more complex molecules.

This compound serves as a building block in the synthesis of more elaborate organosulfur compounds. smolecule.com The core 2,5-dimethoxyphenyl structure is a common scaffold in medicinal chemistry, particularly for compounds targeting serotonin (B10506) receptors. For instance, synthetic strategies often begin with a similarly substituted benzene (B151609) ring, such as 1,4-dibromo-2,5-dimethoxybenzene, to generate various derivatives. nih.gov

A representative synthetic route involves the reaction of a lithiated 2,5-dimethoxybenzene derivative with a disulfide to introduce the sulfur-containing moiety. nih.gov This highlights the role of the dimethoxy-substituted ring as a key intermediate for creating targeted molecules. The functional groups on the ring, including the two methoxy groups and the methylsulfane group, can influence the electronic properties and reactivity of the molecule, guiding further chemical modifications. smolecule.com The sulfur atom itself can act as a nucleophile, and the aromatic ring is activated towards electrophilic substitution, offering multiple pathways for creating diverse and complex structures. smolecule.com

Table 1: Synthetic Strategies Utilizing the 2,5-Dimethoxybenzene Scaffold

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,4-Dibromo-2,5-dimethoxybenzene | 1. n-BuLi2. Disulfide | Alkylsulfane derivative | nih.gov |

This table illustrates common synthetic transformations involving the 2,5-dimethoxybenzene core to produce sulfur-containing compounds.

The structure of this compound is a platform for developing novel reagents. A key reaction is the oxidation of the sulfide (B99878) group. smolecule.com Using oxidizing agents like hydrogen peroxide, the methylsulfane group can be converted into a sulfoxide (B87167). This transformation is significant as it introduces a chiral center at the sulfur atom, allowing for the synthesis of enantioenriched sulfoximines, which are valuable in asymmetric synthesis. orgsyn.org

Furthermore, the 2,5-dimethoxyphenyl scaffold itself is integral to the development of building blocks for biologically active molecules. This scaffold is found in numerous compounds designed as selective agonists for serotonin receptors, demonstrating its utility in creating new chemical entities for pharmacological research. nih.gov The strategic modification of this core structure is a common approach in the synthesis of new ligands for various biological targets. orgsyn.org

Computational Approaches in Molecular Design

The rise of computational chemistry has provided powerful tools for drug discovery and molecular design. The this compound scaffold is well-suited for these in silico methods, which leverage computer models to predict molecular interactions and guide the synthesis of promising new compounds.

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is constructed based on the essential structural features required for a molecule to bind to a specific biological target. nih.gov This approach is particularly relevant for derivatives of the 2,5-dimethoxyphenyl scaffold. For example, a series of 2',5'-dimethoxychalcone derivatives were synthesized and evaluated as potential anticancer agents, providing the structure-activity relationship data necessary for building a pharmacophore model. nih.gov

The process involves identifying key chemical features such as hydrogen bond donors/acceptors, aromatic centers, and hydrophobic regions from a set of known active compounds. nih.gov For the 2,5-dimethoxyphenyl moiety, the two methoxy groups and the sulfur atom can act as hydrogen bond acceptors, while the phenyl ring provides an aromatic and hydrophobic center. By analyzing how variations in this scaffold affect biological activity, researchers can create a pharmacophore query to identify or design new molecules with enhanced potency and selectivity. nih.govnih.gov This methodology has been successfully used to design potent and selective inhibitors for various therapeutic targets. nih.gov

Table 2: Key Features of the 2,5-Dimethoxyphenyl Scaffold for Pharmacophore Modeling

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Phenyl Ring | Aromatic and hydrophobic core | Forms hydrophobic and π-stacking interactions with the target protein. |

| Methoxy Groups (-OCH₃) | Hydrogen bond acceptors | Can form hydrogen bonds with amino acid residues in the binding pocket. |

This table outlines the principal chemical features of the scaffold used to build computational pharmacophore models for drug design.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.gov This method significantly reduces the time and cost associated with drug discovery by prioritizing a smaller number of promising candidates for laboratory synthesis and testing. nih.govbiosolveit.de

In a typical workflow, a virtual library of compounds containing the this compound scaffold could be generated. These virtual molecules are then computationally "docked" into the three-dimensional structure of a target protein, such as a serotonin receptor or a cancer-related enzyme. nih.govnih.gov A scoring function estimates the binding affinity, and the top-ranked compounds are selected for further analysis. youtube.com This structure-based virtual screening approach has proven effective in identifying novel inhibitors for targets like the HIV-1 capsid. nih.gov By combining virtual screening with pharmacophore models, researchers can efficiently filter vast chemical spaces to discover new molecules with desired biological activities. biosolveit.de

Table 3: Generalized Workflow for Virtual Screening

| Step | Description | Purpose |

|---|---|---|

| 1. Target Selection & Preparation | A 3D structure of the biological target (e.g., a protein) is obtained and prepared for docking. | To define the binding site for the computational search. |

| 2. Compound Library Preparation | A large database of virtual compounds is created or obtained (e.g., derivatives of a core scaffold). | To provide a diverse set of molecules to screen. |

| 3. Molecular Docking | Each compound in the library is computationally fitted into the target's binding site. | To predict the binding pose and orientation of each compound. |

| 4. Scoring and Ranking | A scoring function is used to estimate the binding affinity of each compound, and they are ranked accordingly. | To prioritize compounds with the highest predicted likelihood of binding. |

This table describes a typical series of steps involved in a structure-based virtual screening campaign.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Architectures

While the synthesis of the core (2,5-Dimethoxyphenyl)(methyl)sulfane structure is achievable through established methods, future research should focus on the development of more sophisticated and efficient synthetic strategies to access complex molecular architectures derived from this scaffold. The incorporation of this moiety into larger, more intricate structures is essential for exploring its potential in materials science and medicinal chemistry.

One promising direction is the application of modern cross-coupling methodologies. Recent years have seen the emergence of powerful nickel- and palladium-catalyzed reactions for the formation of carbon-sulfur bonds. researchgate.netacs.orgnih.govnih.govuni.luorganic-chemistry.orgchemrxiv.org Future work could focus on adapting these methods for the late-stage functionalization of complex molecules with the this compound unit. This would enable the rapid generation of diverse compound libraries for screening purposes.

Furthermore, the development of novel synthetic routes that allow for precise control over the substitution pattern on the aromatic ring is of high importance. This could involve the use of directed ortho-metalation strategies or the application of C-H activation/functionalization reactions. Such approaches would provide access to a wider range of derivatives with tailored electronic and steric properties.

Below is a table summarizing potential advanced synthetic strategies and their applicability to the synthesis of complex derivatives of this compound.

| Synthetic Strategy | Catalyst/Reagent | Potential Application | Key Advantages |

| Nickel-catalyzed Aryl Exchange | Ni/dcypt | Introduction of the (2,5-Dimethoxyphenyl)thio group into complex aryl electrophiles. acs.orgchemrxiv.org | Avoids the use of odorous thiols; broad substrate scope. acs.orgchemrxiv.org |

| Palladium-catalyzed Sulfide (B99878) Transfer | Pd/Ni | Reductive synthesis of complex aryl sulfides. researchgate.netnih.gov | Utilizes alternative sulfur sources. researchgate.netnih.gov |

| Copper-catalyzed C-S Coupling | CuI | Coupling of (2,5-Dimethoxyphenyl)thiol with aryl iodides. nih.govorganic-chemistry.org | Good functional group tolerance. nih.govorganic-chemistry.org |

| Directed Ortho-Metalation | n-BuLi/TMEDA | Regioselective functionalization of the aromatic ring. | Precise control over substituent placement. |

| C-H Activation/Functionalization | Rh(III), Ru(II) | Direct introduction of functional groups onto the aromatic ring. | Atom-economical and efficient. |

In-depth Mechanistic Studies of Select Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new, more efficient synthetic protocols. While general mechanistic principles for C-S bond formation have been established, detailed studies on this specific system are lacking. researchgate.netacs.orgnih.govnih.govuni.luchemrxiv.org

Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key transformations. For instance, kinetic studies, in-situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates could provide valuable insights into the catalytic cycles of cross-coupling reactions used to synthesize this compound.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to map out reaction pathways, identify transition states, and rationalize observed selectivities. researchgate.net A deeper mechanistic understanding will enable the rational design of improved catalysts and reaction conditions, leading to higher yields, better selectivities, and broader substrate scope.

Integration of Multi-Omics Data in Structure-Property Correlation

To fully understand the biological activities and potential applications of this compound and its derivatives, a systems-level approach is required. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how these compounds interact with biological systems. mdpi.comnih.govnih.govyoutube.comnews-medical.net

Future studies could involve treating cell lines or model organisms with this compound and its analogs, followed by multi-omics profiling to identify changes in gene expression, protein levels, and metabolite concentrations. This data can then be used to identify potential biological targets, elucidate mechanisms of action, and discover novel biomarkers. nih.gov

By correlating the structural features of the compounds with the observed multi-omics changes, it will be possible to establish structure-property relationships. This knowledge will be invaluable for the rational design of new derivatives with improved biological activities and desired pharmacokinetic properties.

Development of Novel Computational Models for Predicting Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, thereby accelerating the discovery and optimization of new synthetic methods. nih.govoptibrium.comoptibrium.comnih.gov For this compound, the development of novel computational models could provide significant advantages in predicting its behavior in various chemical transformations.

Future research in this area could focus on the development of machine learning models trained on large datasets of experimental reaction outcomes. nih.govnih.gov These models could be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the (2,5-Dimethoxyphenyl)sulfane scaffold or the outcome of cross-coupling reactions involving this moiety.

Furthermore, quantum mechanical calculations can be employed to develop more accurate models for predicting reaction barriers and transition state geometries. researchgate.netoptibrium.com These models can provide detailed insights into the factors that control reactivity and selectivity, guiding the design of new experiments and the development of more efficient synthetic routes. The combination of machine learning and quantum mechanics holds great promise for the in-silico design of novel transformations involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.